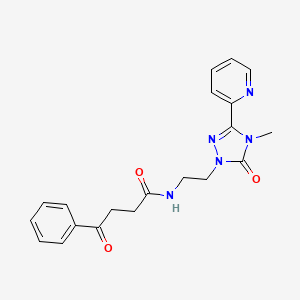![molecular formula C10H17N3OS B2847545 1-Methyl-4-{[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine CAS No. 2197891-94-2](/img/structure/B2847545.png)
1-Methyl-4-{[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-Methyl-4-{[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine represents a significant molecular entity within the realm of organic chemistry. This compound features a piperidine core, a versatile scaffold utilized in medicinal chemistry, tethered to a thiadiazole moiety, which is known for its biological activity. It serves as a crucial intermediate in synthesizing pharmaceuticals and agrochemicals due to its unique structural attributes and reactivity.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 3-methyl-1,2,4-thiadiazole-5-carbohydrazide, have been used as key intermediates in the synthesis of pharmaceutical compounds .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Compounds with similar structures have been found to play a role in various biochemical pathways .
Result of Action
Similar compounds have been found to have a variety of effects at the molecular and cellular level .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Several synthetic routes exist for preparing 1-Methyl-4-{[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine. One common method involves the nucleophilic substitution reaction of 4-piperidone with 3-methyl-1,2,4-thiadiazol-5-ylmethanol in the presence of a base such as potassium carbonate, followed by methylation using methyl iodide.
Industrial Production Methods
Industrial production of this compound typically employs optimized processes to ensure high yields and purity. This involves a series of steps including solvent selection, temperature control, and purification techniques such as crystallization and distillation to produce the compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-{[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine undergoes various reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the cleavage of the thiadiazole ring, yielding simpler amines.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction Reagents: Sodium borohydride, lithium aluminum hydride
Substitution Conditions: Base (potassium carbonate), solvents (methanol, dichloromethane), heating (reflux conditions)
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines, alcohols
Substitution Products: Functionalized derivatives with varied biological activity
Aplicaciones Científicas De Investigación
1-Methyl-4-{[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine has broad applications in scientific research:
Chemistry: Used as an intermediate in synthesizing more complex organic molecules.
Biology: Serves as a probe in studying biological systems due to its potential bioactivity.
Medicine: Investigated for its potential therapeutic effects, particularly in developing drugs targeting the central nervous system.
Industry: Employed in producing agrochemicals and other industrial chemicals due to its stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-{[(2-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine
1-Methyl-4-{[(4-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine
Uniqueness
Compared to its analogs, 1-Methyl-4-{[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine is unique due to its specific substitution pattern on the thiadiazole ring, which affects its chemical reactivity and biological activity. This specific positioning influences its interaction with molecular targets and subsequent biological effects, making it a compound of interest in medicinal chemistry and industrial applications.
Hope you found this detailed breakdown as fascinating to read as it was to compile!
Propiedades
IUPAC Name |
3-methyl-5-[(1-methylpiperidin-4-yl)methoxy]-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS/c1-8-11-10(15-12-8)14-7-9-3-5-13(2)6-4-9/h9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXQYAMISPHVSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)OCC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methanesulfonyl-8-(2-methoxypyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2847467.png)
![3-({[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(4-ETHYLPHENYL)PYRIDAZINE](/img/structure/B2847469.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide](/img/structure/B2847477.png)

![N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B2847479.png)

![5-bromo-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide](/img/structure/B2847481.png)
![2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2847482.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2847483.png)

